molecular formula C12H13NO3 B2521219 benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate CAS No. 613688-34-9

benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Cat. No.: B2521219
CAS No.: 613688-34-9
M. Wt: 219.24
InChI Key: OZHQEYLUECOUMU-VIFPVBQESA-N
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Description

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is an organic compound with the chemical formula C12H13NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate involves the aziridine amination reaction. This process typically starts with the reaction of aziridine with benzoic anhydride to produce N-benzoyl α-aminoketone, which is then reduced to form the desired compound . The reaction conditions often require specific experimental operations and organic synthesis techniques, such as the use of reducing agents and controlled temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on enzymes, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is unique due to its chiral azetidine ring, which imparts specific stereochemical properties that are valuable in asymmetric synthesis and chiral drug development. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHQEYLUECOUMU-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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